molecular formula C21H24O B13955560 2,6-Di(tert-butyl)-9H-fluoren-9-one CAS No. 58775-14-7

2,6-Di(tert-butyl)-9H-fluoren-9-one

Cat. No.: B13955560
CAS No.: 58775-14-7
M. Wt: 292.4 g/mol
InChI Key: DSYQOQWBKABPLH-UHFFFAOYSA-N
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Description

2,6-Di(tert-butyl)-9H-fluoren-9-one is an organic compound with a unique structure that includes a fluorenone core substituted with tert-butyl groups at the 2 and 6 positions. This compound is known for its stability and distinctive chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(tert-butyl)-9H-fluoren-9-one typically involves the Friedel-Crafts alkylation of fluorenone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Fluorenone+2tert-butyl chlorideAlCl3This compound\text{Fluorenone} + 2 \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Fluorenone+2tert-butyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(tert-butyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.

    Substitution: The tert-butyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Fluorenone derivatives with various functional groups.

    Reduction: Fluorenol derivatives.

    Substitution: Halogenated fluorenone derivatives.

Scientific Research Applications

2,6-Di(tert-butyl)-9H-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized as an additive in materials to enhance stability and performance.

Mechanism of Action

The mechanism of action of 2,6-Di(tert-butyl)-9H-fluoren-9-one involves its interaction with molecular targets through its fluorenone core and tert-butyl groups. These interactions can influence various biochemical pathways, including oxidative stress pathways and enzyme activity modulation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in stabilizing polymers.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.

    2,6-Di-tert-butyl-p-benzoquinone: Used in bioelectrochemical systems for enhancing redox activity.

Uniqueness

2,6-Di(tert-butyl)-9H-fluoren-9-one stands out due to its unique fluorenone core, which imparts distinct chemical properties and reactivity. Its combination of stability and reactivity makes it valuable in various applications, from research to industrial uses.

Properties

CAS No.

58775-14-7

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

2,6-ditert-butylfluoren-9-one

InChI

InChI=1S/C21H24O/c1-20(2,3)13-8-10-16-17(11-13)15-9-7-14(21(4,5)6)12-18(15)19(16)22/h7-12H,1-6H3

InChI Key

DSYQOQWBKABPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C(C)(C)C

Origin of Product

United States

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